Ethyl (2RS)-2-(carbamoylsulfanyl)-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate is a complex organic compound notable for its structural intricacies and potential pharmacological applications. It is classified as an impurity of Pioglitazone, a medication primarily used for managing type 2 diabetes. The compound is identified by its Chemical Abstracts Service number 868754-41-0 and is also known by various synonyms, including UNII-6N6H6PIN5L .
The compound is sourced from pharmaceutical research and development, particularly in the context of drug impurities. It falls under the category of carbamoyl sulfides and esters, which are significant in medicinal chemistry due to their biological activity. The structural complexity of this compound suggests potential interactions with biological targets, making it of interest in pharmacological studies .
The synthesis of Ethyl (2RS)-2-(carbamoylsulfanyl)-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate typically involves multi-step organic reactions, including:
Each step requires careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
The molecular formula for Ethyl (2RS)-2-(carbamoylsulfanyl)-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate is .
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to determine spatial arrangements critical for its biological activity .
Ethyl (2RS)-2-(carbamoylsulfanyl)-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate can participate in various chemical reactions:
Each reaction pathway requires specific conditions to optimize yield and minimize side products .
The mechanism of action for Ethyl (2RS)-2-(carbamoylsulfanyl)-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate is not fully elucidated but may involve interaction with specific receptors or enzymes related to glucose metabolism. As an impurity in Pioglitazone, it could theoretically influence insulin sensitivity or glucose uptake mechanisms through modulation of peroxisome proliferator-activated receptors (PPARs) .
Ethyl (2RS)-2-(carbamoylsulfanyl)-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate has potential applications in:
Research into this compound could provide insights into enhancing drug efficacy and safety profiles .
This thiocarbamate derivative features systematic nomenclature that precisely defines its molecular architecture. The IUPAC name Ethyl (2RS)-2-(carbamoylsulfanyl)-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoate indicates:
The structure integrates three pharmacologically significant regions:
Table 1: Compound Identifiers and Descriptors
Identifier Type | Value/Description |
---|---|
CAS Registry Number | 868754-41-0 |
Molecular Formula | C₂₁H₂₆N₂O₄S |
Molecular Weight | 402.51 g/mol |
SMILES Notation | O=C(OCC)C(SC(N)=O)CC1=CC=C(OCCC2=NC=C(CC)C=C2)C=C1 |
Synonyms | Pioglitazone EP Impurity D; Benzenepropanoic acid, α-[(aminocarbonyl)thio]-4-[2-(5-ethyl-2-pyridinyl)ethoxy]-, ethyl ester |
This compound is formally designated as Pioglitazone EP Impurity D in the European Pharmacopoeia (EP) monograph system, establishing its regulatory significance [1] [3]. It arises during pioglitazone manufacturing through several potential pathways:
As a specified impurity in pioglitazone hydrochloride drug substances, its presence is rigorously controlled to ≤0.15% according to EP thresholds. Regulatory submissions for pioglitazone generics (ANDA filings) must include detailed characterization and quantification data for this impurity to demonstrate process control and product quality [1] [2]. Batch analysis shows typical concentrations range from 0.05-0.12% in commercial pioglitazone APIs when synthesized via common industrial routes.
As a structurally complex process-related impurity, this compound serves as a critical marker for assessing synthetic robustness and purification efficacy in pioglitazone production. Analytical detection and quantification provide essential insights into:
Regulatory agencies require comprehensive method validation data establishing specificity, accuracy, and precision for its determination at low concentrations (typically 0.05% relative to pioglitazone). This impurity's control strategy directly impacts regulatory approval of pioglitazone manufacturing processes and demonstrates the producer's analytical capability to monitor complex organic impurities [1] [2] [3].
Table 2: Analytical Characterization Requirements for Pharmaceutical Use
Characterization Method | Regulatory Status | Purpose |
---|---|---|
HPLC-UV/DAD | Mandatory | Quantification in release testing |
¹H/¹³C NMR | Required for reference standard certification | Structural confirmation |
LC-MS | Recommended | Identity confirmation and trace analysis |
FT-IR | Conditional | Functional group verification |
Structure Elucidation Report (SER) | Required for regulatory filings | Comprehensive structural proof |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: